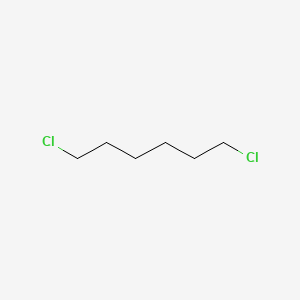

1,6-Dichlorohexane

Beschreibung

Eigenschaften

IUPAC Name |

1,6-dichlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVISMSJCKCDOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044409 | |

| Record name | 1,6-Dichlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,6-dichlorohexane is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [CAMEO] Clear slightly yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane, 1,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dichlorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

165 °F (USCG, 1999) | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.068 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2163-00-0 | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Dichlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dichlorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Dichlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dichlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DICHLOROHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK75382Q85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,6-Dichlorohexane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental data for 1,6-dichlorohexane. The information is intended to support research, development, and quality control activities involving this versatile chemical intermediate.

Chemical Structure and Identification

1,6-Dichlorohexane is a linear, bifunctional organochlorine compound. The hexane backbone is substituted with chlorine atoms at the terminal positions.

| Identifier | Value |

| IUPAC Name | 1,6-dichlorohexane[1] |

| CAS Number | 2163-00-0 |

| Molecular Formula | C₆H₁₂Cl₂ |

| SMILES | ClCCCCCCCl |

| InChI | InChI=1S/C6H12Cl2/c7-5-3-1-2-4-6-8/h1-6H2[1] |

| InChIKey | OVISMSJCKCDOPU-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 1,6-dichlorohexane is presented below. This data is essential for designing and executing experiments, as well as for safety and handling considerations.

| Property | Value | Reference |

| Molecular Weight | 155.07 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.068 g/mL at 25 °C | [3] |

| Melting Point | -13 °C | |

| Boiling Point | 204 °C (at 760 mmHg) | |

| 87-90 °C (at 15 mmHg) | [3] | |

| Flash Point | 77 °C (closed cup) | |

| Solubility | Insoluble in water. Soluble in many organic solvents. | |

| Refractive Index | 1.457 at 20 °C | [3] |

Reactivity and Stability

1,6-Dichlorohexane is a stable compound under normal conditions. However, it is incompatible with strong oxidizing agents, strong bases, and reducing agents.[1] The chlorine atoms are susceptible to nucleophilic substitution reactions, making it a useful precursor for the synthesis of various derivatives.

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 1,6-dichlorohexane.

Infrared (IR) Spectroscopy

The IR spectrum of 1,6-dichlorohexane exhibits characteristic peaks corresponding to the stretching and bending vibrations of its chemical bonds. The C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region. The C-Cl stretching vibrations are found in the fingerprint region, typically around 650-750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 1,6-dichlorohexane is relatively simple due to the molecule's symmetry. It typically shows three distinct multiplets corresponding to the protons on the different carbon atoms of the hexane chain.

¹³C NMR: The carbon NMR spectrum will show three signals corresponding to the three chemically non-equivalent carbon atoms in the symmetrical 1,6-dichlorohexane molecule.

Mass Spectrometry (MS)

The mass spectrum of 1,6-dichlorohexane shows a molecular ion peak (M⁺) at m/z 154, with isotopic peaks at m/z 156 and 158 due to the presence of two chlorine atoms.[1] Common fragmentation patterns involve the loss of a chlorine atom or cleavage of the carbon-carbon bonds.[1][4] The base peak is often observed at m/z 55.[1]

Experimental Protocols

Synthesis of 1,6-Dichlorohexane from 1,6-Hexanediol

This protocol describes the synthesis of 1,6-dichlorohexane via the reaction of 1,6-hexanediol with hydrochloric acid.[5]

Materials:

-

1,6-hexanediol

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonium chloride (catalyst)

-

Water

-

1000 mL three-necked round-bottom flask

-

Reflux condenser

-

Oil-water separator

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a 1000 mL three-necked round-bottom flask equipped with a reflux condenser, oil-water separator, and mechanical stirrer, add 500 g of 1,6-hexanediol, 400 g of water, and 5 g of ammonium chloride.[5]

-

Stir the mixture and heat to 50 °C.[5]

-

Introduce a steady stream of HCl gas into the reaction mixture. Continue the addition until the clear solution turns milky white.[5]

-

Increase the reaction temperature to 110 °C and continue to pass HCl gas to initiate reflux.[5]

-

Maintain the reflux for 3 hours. The molar ratio of 1,6-hexanediol to HCl gas should be approximately 1:2.5.[5]

-

During the reflux, the upper organic layer (1,6-dichlorohexane) will separate in the oil-water separator. The lower aqueous layer is returned to the reaction flask.[5]

-

Collect the upper organic layer.

-

The purity of the collected 1,6-dichlorohexane can be assessed by HPLC.[5]

Purification by Fractional Distillation

Crude 1,6-dichlorohexane can be purified by fractional distillation under reduced pressure to prevent decomposition at its high atmospheric boiling point.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Vacuum source and pressure gauge

-

Heating mantle

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Place the crude 1,6-dichlorohexane in the round-bottom flask with a few boiling chips.

-

Slowly apply vacuum to the system, reducing the pressure to approximately 15 mmHg.

-

Gradually heat the distillation flask using a heating mantle.

-

Collect the fraction that distills over at 87-90 °C.[3]

-

Monitor the temperature closely to ensure a clean separation from any lower or higher boiling impurities.

Analytical Methods

Gas Chromatography (GC): Purity analysis of 1,6-dichlorohexane can be performed using gas chromatography. While a specific validated method for 1,6-dichlorohexane is not detailed in the provided search results, a general approach for volatile halogenated hydrocarbons can be adapted.[6]

-

Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., CP-Wax 57 CB), is suitable.[6]

-

Carrier Gas: Hydrogen or Helium.

-

Injector: Split/splitless injector.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Temperature Program: A temperature gradient from a lower temperature (e.g., 60 °C) to a higher temperature (e.g., 200 °C) would be appropriate to separate any potential impurities.[6]

High-Performance Liquid Chromatography (HPLC): The synthesis protocol mentions the use of HPLC for purity analysis.[5] A reversed-phase HPLC method would be a suitable approach.

-

Column: A C18 stationary phase is commonly used for the separation of non-polar to moderately polar organic compounds.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio would need to be optimized to achieve good separation.

-

Detector: A UV detector set at a low wavelength (e.g., 210 nm) would be appropriate as 1,6-dichlorohexane does not have a strong chromophore.

Visualizations

Caption: Synthesis of 1,6-dichlorohexane from 1,6-hexanediol.

Caption: Workflow for the purification and analysis of 1,6-dichlorohexane.

References

- 1. 1,6-Dichlorohexane | C6H12Cl2 | CID 16551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Dichlorohexane, 98% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 1,6-ジクロロヘキサン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,6-Dichlorohexane synthesis - chemicalbook [chemicalbook.com]

- 6. gcms.cz [gcms.cz]

An In-depth Technical Guide to 1,6-Dichlorohexane (CAS Number: 2163-00-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dichlorohexane (CAS No. 2163-00-0) is a versatile bifunctional alkyl halide that serves as a key building block in a multitude of chemical syntheses. Its linear six-carbon chain, terminated by reactive chlorine atoms at both ends, makes it an ideal precursor for the synthesis of polymers, pharmaceuticals, and other specialty chemicals. This technical guide provides a comprehensive overview of 1,6-dichlorohexane, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, applications in drug development, and essential safety and handling information.

Chemical and Physical Properties

1,6-Dichlorohexane is a clear, colorless liquid with a faint, sweet odor.[1] It is sparingly soluble in water but soluble in many organic solvents.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1,6-Dichlorohexane

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂Cl₂ | [2] |

| Molecular Weight | 155.07 g/mol | [2] |

| CAS Number | 2163-00-0 | [2] |

| Melting Point | -13 °C | [2] |

| Boiling Point | 87-90 °C at 15 mmHg | [2] |

| Density | 1.068 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.457 | [3] |

| Flash Point | 74 °C (165 °F) | [2] |

| Solubility in Water | 57 mg/L | [2] |

| Vapor Pressure | 0.385 mmHg at 25 °C | [2] |

| InChI | InChI=1S/C6H12Cl2/c7-5-3-1-2-4-6-8/h1-6H2 | [1] |

| InChIKey | OVISMSJCKCDOPU-UHFFFAOYSA-N | [1] |

| SMILES | ClCCCCCCCl | [3] |

Spectroscopic Data

The structural identification of 1,6-dichlorohexane can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique sets of protons in the symmetric molecule. The protons on the carbons adjacent to the chlorine atoms (C1 and C6) will be the most deshielded.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display three signals, corresponding to the three different carbon environments.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for an alkane. A key feature will be the C-Cl stretching absorption.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the presence of chlorine atoms.

Experimental Protocols

Synthesis of 1,6-Dichlorohexane from 1,6-Hexanediol

A common and efficient method for the preparation of 1,6-dichlorohexane is the reaction of 1,6-hexanediol with hydrogen chloride gas in the presence of a catalyst.

Reaction:

HO(CH₂)₆OH + 2 HCl → Cl(CH₂)₆Cl + 2 H₂O

Materials:

-

1,6-hexanediol

-

Ammonium chloride (catalyst)

-

Hydrogen chloride (gas)

-

Water

-

1000 mL three-necked reaction flask

-

Oil-water separator

-

Condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a 1000 mL reaction flask equipped with an oil-water separator and a condenser, add 400 g of water, 5 g of ammonium chloride, and 500 g of 1,6-hexanediol.

-

Stir the mixture and heat to 50 °C.

-

Begin to bubble hydrogen chloride gas through the reaction mixture. The initially clear solution will turn milky white.

-

Continue the introduction of HCl gas and increase the temperature of the reaction mixture to 110 °C to initiate reflux and liquid separation.

-

Continue the reflux for 3 hours. The molar ratio of 1,6-hexanediol to HCl gas should be approximately 1:2.5.

-

As the reaction progresses, two layers will form in the oil-water separator. The lower aqueous phase is refluxed back into the reaction flask, while the upper organic layer, which is the 1,6-dichlorohexane product, is collected.

-

The collected product can be further purified by distillation. This method can yield a product with a purity of up to 99.6% as determined by HPLC, with a yield of 96% based on 1,6-dichlorohexane.[4]

Workflow for the Synthesis of 1,6-Dichlorohexane:

Application in Drug Synthesis: Preparation of Chlorhexidine

1,6-Dichlorohexane is a key starting material in the synthesis of the widely used antiseptic agent, Chlorhexidine. The synthesis involves the reaction of 1,6-dichlorohexane with sodium dicyanamide to form an intermediate, which is then reacted with p-chloroaniline.

Reaction Scheme for Chlorhexidine Synthesis:

Experimental Protocol (General Outline):

A detailed, optimized protocol would require specific laboratory development. However, based on patent literature, the general procedure involves:

-

Synthesis of Hexamethylenebis(dicyandiamide): Reacting 1,6-dichlorohexane with sodium dicyanamide in a suitable solvent.

-

Synthesis of Chlorhexidine: The resulting hexamethylenebis(dicyandiamide) intermediate is then reacted with p-chloroaniline hydrochloride in a high-boiling solvent, such as a glycol ether or n-butanol, at elevated temperatures.

-

Purification: The crude Chlorhexidine product is typically purified by recrystallization.

Other Key Reactions and Applications

Use as a Crosslinking Agent

The bifunctional nature of 1,6-dichlorohexane allows it to act as a crosslinking agent for various polymers. The chlorine atoms can undergo nucleophilic substitution reactions with functional groups on polymer chains, such as amines or thiols, to form covalent crosslinks. This process enhances the mechanical strength, thermal stability, and solvent resistance of the materials.

General Crosslinking Reaction Mechanism:

Synthesis of Other Important Intermediates

1,6-Dichlorohexane is a precursor to several other valuable chemical intermediates:

-

1,6-Hexanediamine: Can be synthesized by reacting 1,6-dichlorohexane with ammonia. 1,6-Hexanediamine is a monomer used in the production of Nylon 6,6.

-

Adiponitrile: Can be prepared by the reaction of 1,6-dichlorohexane with sodium cyanide. Adiponitrile is a precursor to 1,6-hexanediamine.

-

Thiepane: Reaction with sodium sulfide yields the seven-membered heterocyclic compound, thiepane.

Safety and Handling

1,6-Dichlorohexane is a combustible liquid and an irritant to the eyes, skin, and respiratory system.[5][6] It is also harmful to aquatic life with long-lasting effects.[1] Proper safety precautions are essential when handling this chemical.

Table 2: Safety and Handling Information for 1,6-Dichlorohexane

| Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and protective clothing. Work in a well-ventilated area, preferably a fume hood. | [6] |

| Handling | Avoid breathing vapors or mist. Keep containers tightly closed when not in use. Wash hands thoroughly after handling. | [6] |

| Storage | Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents. | [6] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | [5] |

| First Aid (Skin) | Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists. | [5] |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [5] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool containers. | [5] |

| Spill Response | Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ensure adequate ventilation and remove all ignition sources. | [5] |

Hazard Identification:

Conclusion

1,6-Dichlorohexane is a valuable and versatile chemical intermediate with significant applications in organic synthesis, polymer chemistry, and the pharmaceutical industry. Its utility as a precursor to a wide range of compounds, including the antiseptic Chlorhexidine, underscores its importance in modern chemical manufacturing. A thorough understanding of its properties, reaction protocols, and safety requirements is crucial for its effective and safe utilization in research and development.

References

- 1. echemi.com [echemi.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 1,6-DICHLOROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 1,6-Dichlorohexane | C6H12Cl2 | CID 16551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,6-Dichlorohexane - Safety Data Sheet [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Physical Properties of 1,6-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,6-dichlorohexane (CAS No: 2163-00-0). The information is curated for professionals in research, science, and drug development who require precise data for experimental design, process development, and safety assessments. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visual representation of a standard experimental workflow.

Core Physical and Chemical Properties

1,6-Dichlorohexane is a colorless to pale yellow liquid with a slightly sweet odor.[1][2] It is an organic compound with the molecular formula C₆H₁₂Cl₂.[1] Structurally, it is a dihaloalkane, with two chlorine atoms attached to the first and sixth carbons of a hexane chain.[1] This compound is a key intermediate in various chemical syntheses and can also be utilized as a solvent.[1]

Quantitative Physical Properties

The physical properties of 1,6-dichlorohexane are summarized in the table below for easy reference and comparison. These values have been compiled from various sources and represent standard literature values.

| Property | Value | Units | Conditions | Citations |

| Molecular Weight | 155.06 | g/mol | [3][4] | |

| Density | 1.068 | g/mL | at 25 °C | [5] |

| 1.069 | g/mL | [6] | ||

| 1.067 | [7] | |||

| Boiling Point | 204 | °C | [6] | |

| 208 | °C | [4] | ||

| 87-90 | °C | at 15 mmHg | [5] | |

| 95 | °C | at 23 mmHg | ||

| Melting Point | -13 | °C | [4][5] | |

| Refractive Index | 1.457 | n20/D | [5] | |

| 1.4558-1.4578 | [4] | |||

| 1.4555-1.4595 | at 20°C | [2] | ||

| Vapor Pressure | 0.385 | mmHg | at 25°C | [4] |

| Flash Point | 165 | °F | (Closed Cup) | [5] |

| 73.9 - 77 | °C | (Closed Cup) | ||

| Solubility | Insoluble | In water | [1][3][8] | |

| Soluble | In alcohol, ether, benzene | [8] | ||

| Sparingly Soluble | In water | [5] |

Experimental Protocols for Property Determination

The following sections detail the generalized experimental methodologies for determining the key physical properties of a liquid compound like 1,6-dichlorohexane.

The melting point is determined as the temperature range over which a solid transitions into a liquid. For a pure compound, this range is typically narrow.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[9]

-

Capillary tubes[10]

-

Thermometer[10]

-

Sample of the solidified compound

Procedure:

-

Sample Preparation: A small amount of the solidified 1,6-dichlorohexane is introduced into a capillary tube and packed down to a height of about 3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[11]

-

Heating: The sample is heated rapidly to obtain an approximate melting point.[10] The apparatus is then allowed to cool.

-

Accurate Measurement: A second measurement is performed with a slow heating rate (approximately 2°C per minute) starting from a temperature about 5-10°C below the approximate melting point.[11]

-

Observation: The temperatures at which the substance begins to melt and when it completely liquefies are recorded. This provides the melting point range.[10]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Heating mantle or oil bath[12]

-

Small test tube or fusion tube[13]

-

Capillary tube (sealed at one end)[14]

-

Thermometer[12]

-

Stirring bar (for micro reflux method)[13]

Procedure (Micro Reflux Method):

-

Sample Preparation: Approximately 0.5 mL of 1,6-dichlorohexane is placed in a small test tube with a stirring bar.[13]

-

Apparatus Setup: The test tube is placed in a heating block or oil bath. A thermometer is positioned with its bulb about 1 cm above the liquid surface.[13]

-

Heating: The liquid is heated gently with stirring.[13]

-

Observation: The temperature is recorded when the liquid is gently refluxing, indicated by a stable ring of condensing vapor on the walls of the test tube at the level of the thermometer bulb.[13] This stable temperature is the boiling point.

Density is the mass of a substance per unit volume.

Apparatus:

Procedure:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.[15]

-

Mass of Pycnometer with Sample: The pycnometer is filled with 1,6-dichlorohexane, ensuring no air bubbles are present. The temperature of the liquid is recorded. The filled pycnometer is then weighed.[15]

-

Calculation: The mass of the 1,6-dichlorohexane is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[15]

The refractive index is a dimensionless number that describes how light propagates through a substance.

Apparatus:

-

Refractometer (e.g., Abbé refractometer)

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

Calibration: The refractometer is calibrated using a standard substance with a known refractive index.

-

Sample Application: A few drops of 1,6-dichlorohexane are placed on the prism of the refractometer.

-

Temperature Control: The temperature of the prism is maintained at a constant value (typically 20°C) using a circulating water bath.

-

Measurement: The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the melting point of a substance, a fundamental procedure in physical property characterization.

References

- 1. CAS 2163-00-0: 1,6-Dichlorohexane | CymitQuimica [cymitquimica.com]

- 2. 1,6-Dichlorohexane, 98% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 1,6-Dichlorohexane | C6H12Cl2 | CID 16551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. parchem.com [parchem.com]

- 6. 1,6-dichlorohexane [stenutz.eu]

- 7. 1,6-Dichlorohexane, 98% | Fisher Scientific [fishersci.ca]

- 8. Hexane, 1,6-dichloro- [chembk.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. byjus.com [byjus.com]

- 15. mt.com [mt.com]

Synthesis of 1,6-Dichlorohexane from 1,6-Hexanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,6-dichlorohexane from 1,6-hexanediol, a key intermediate in various industrial and pharmaceutical applications. This document details two primary synthetic methodologies: direct chlorination using hydrogen chloride gas and a method employing thionyl chloride. The guide includes detailed experimental protocols, comparative quantitative data, and visual diagrams of workflows and reaction mechanisms to facilitate understanding and replication.

Introduction

1,6-Dichlorohexane is a versatile bifunctional molecule with reactive chlorine atoms at both ends of a six-carbon chain. This structure makes it an ideal precursor for the synthesis of a wide range of linear symmetrical intermediates, polymers, pharmaceuticals, and agrochemicals. The conversion of the readily available and bio-based 1,6-hexanediol to 1,6-dichlorohexane is a fundamental transformation in organic synthesis. The choice of synthetic route depends on factors such as desired yield and purity, cost-effectiveness, safety considerations, and available equipment. This guide explores two common and effective methods for this conversion.

Comparative Data of Synthesis Methods

The following tables summarize the quantitative data associated with the two primary methods discussed in this guide, allowing for a direct comparison of their efficacy and outcomes.

Table 1: Synthesis of 1,6-Dichlorohexane using Hydrogen Chloride Gas

| Parameter | Value | Reference |

| Starting Material | 1,6-Hexanediol | [1][2] |

| Reagents | Hydrogen Chloride (gas), Ammonium Chloride (catalyst), Water (solvent) | [1][2] |

| Molar Ratio (1,6-hexanediol:HCl) | 1:2.5 | [1][2] |

| Reaction Temperature | 50°C initially, then raised to 110°C | [1][2] |

| Reaction Time | 3 hours | [1][2] |

| Yield | 96% | [1][2] |

| Purity (by HPLC) | 99.6% | [1][2] |

Table 2: Comparative Examples for the Hydrogen Chloride Gas Method

| Catalyst | Additional Conditions | Yield | Purity (by HPLC) | Reference |

| Strongly basic resin | - | 82.7% | 96.2% | [2] |

| Tetrabutylammonium bromide | - | 84.4% | 96.5% | [2] |

| Ammonium Chloride | 300g water (instead of 400g) | 83.5% | 96.5% | [2] |

| Tetrabutylammonium bromide | 300g water (instead of 400g) | 81.9% | 96.4% | [2] |

Table 3: Adapted Protocol for Synthesis of 1,6-Dichlorohexane using Thionyl Chloride

Note: This protocol is adapted from the synthesis of 1,4-dichlorobutane from 1,4-butanediol due to the chemical similarity of the starting materials. The expected yield is based on typical outcomes for such reactions.

| Parameter | Estimated Value/Condition | Reference |

| Starting Material | 1,6-Hexanediol | |

| Reagents | Thionyl Chloride, Pyridine (catalyst) | |

| Reaction Temperature | 5-10°C (addition), then reflux | |

| Reaction Time | Overnight at room temperature, then 3 hours reflux | |

| Expected Yield | 70-80% | |

| Purity | High (after distillation) |

Experimental Protocols

Method 1: Synthesis using Hydrogen Chloride Gas

This method utilizes readily available reagents and provides a high yield and purity of the final product.

Experimental Workflow:

References

An In-depth Technical Guide to the Reactivity of the Carbon-Chlorine Bond in 1,6-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-chlorine (C-Cl) bond in 1,6-dichlorohexane. As a versatile bifunctional molecule, 1,6-dichlorohexane is a valuable intermediate in organic synthesis, particularly in the formation of polymers and other specialty chemicals.[1] This document details the key reactions of 1,6-dichlorohexane, including nucleophilic substitution and elimination, supported by experimental protocols and quantitative data where available. Furthermore, this guide presents reaction mechanisms and logical workflows through detailed diagrams to facilitate a deeper understanding of the chemical behavior of this compound.

Introduction

1,6-Dichlorohexane, with the chemical formula Cl(CH₂)₆Cl, is a colorless liquid characterized by two primary carbon-chlorine bonds at either end of a six-carbon chain.[2] This structure allows for a variety of chemical transformations, making it a key building block in the synthesis of numerous compounds, including polymers like polyethers and polyurethanes, as well as specialty chemicals used in pharmaceuticals and agrochemicals.[1] The reactivity of the C-Cl bond is central to its utility and is primarily governed by the principles of nucleophilic substitution and elimination reactions common to primary alkyl halides.

Physicochemical Properties

A summary of the key physicochemical properties of 1,6-dichlorohexane is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂ | [3] |

| Molecular Weight | 155.07 g/mol | [3] |

| Boiling Point | 87-90 °C at 15 mmHg | [4] |

| Density | 1.068 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.457 | [4] |

| Solubility | Insoluble in water | [5] |

Reactivity of the Carbon-Chlorine Bond

The C-Cl bond in 1,6-dichlorohexane is a polar covalent bond, with the carbon atom bearing a partial positive charge and the chlorine atom a partial negative charge. This polarization makes the carbon atom susceptible to attack by nucleophiles. As a primary alkyl halide, 1,6-dichlorohexane predominantly undergoes bimolecular nucleophilic substitution (Sₙ2) reactions. Elimination reactions (E2) can also occur, particularly in the presence of strong, sterically hindered bases.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction pathway for 1,6-dichlorohexane. The general mechanism involves the attack of a nucleophile on one of the electrophilic carbon atoms, leading to the displacement of the chloride ion. As 1,6-dichlorohexane possesses two reactive sites, both monosubstituted and disubstituted products can be formed.

General Reaction Scheme: Cl-(CH₂)₆-Cl + Nu⁻ → Nu-(CH₂)₆-Cl + Cl⁻ Nu-(CH₂)₆-Cl + Nu⁻ → Nu-(CH₂)₆-Nu + Cl⁻

The reactivity of the C-Cl bond is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While specific kinetic data for 1,6-dichlorohexane is scarce in the literature, the general reactivity trend for alkyl halides (R-I > R-Br > R-Cl > R-F) indicates that the C-Cl bond is less reactive than C-Br and C-I bonds.

Intramolecular Cyclization

The presence of two reactive centers allows for intramolecular reactions, leading to the formation of cyclic compounds. A notable example is the reaction with a difunctional nucleophile, such as sodium sulfide, to form a heterocyclic compound.

Reaction with Sodium Sulfide: The reaction of 1,6-dichlorohexane with sodium sulfide (Na₂S) leads to the formation of thiacycloheptane through an intramolecular Williamson ether synthesis-type reaction. This reaction proceeds via a two-step Sₙ2 mechanism.

References

A Comprehensive Technical Guide to the Solubility of 1,6-Dichlorohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 1,6-dichlorohexane in a variety of organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize 1,6-dichlorohexane as a reagent, intermediate, or solvent in their work. Below, you will find compiled solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key concepts and procedures.

Executive Summary

1,6-Dichlorohexane is a versatile, non-polar haloalkane that sees significant use in organic synthesis, including the preparation of polymers and pharmaceuticals. A comprehensive understanding of its solubility in different organic media is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide consolidates available solubility data, provides detailed methodologies for its experimental determination, and offers visual representations of the underlying principles of solubility and experimental workflows.

Solubility Profile of 1,6-Dichlorohexane

1,6-Dichlorohexane exhibits a range of solubilities depending on the nature of the solvent. As a relatively non-polar molecule, it is generally miscible with or highly soluble in other non-polar and weakly polar organic solvents. Its solubility in polar solvents is more limited.

Qualitative Solubility

General solubility observations indicate that 1,6-dichlorohexane is soluble in a variety of common organic solvents.

Quantitative Solubility Data

Precise quantitative data for the solubility of 1,6-dichlorohexane in a wide array of organic solvents is not extensively available in readily accessible literature. However, based on its chemical properties and available information, a qualitative and estimated solubility profile can be presented. It is generally considered miscible with many common organic solvents.

| Solvent Class | Solvent Name | Chemical Formula | Polarity | Solubility of 1,6-Dichlorohexane | Citation |

| Water | Water | H₂O | Very High | Insoluble/Sparingly Soluble (0.057 g/L) | [1][2] |

| Alcohols | Methanol | CH₃OH | High | Soluble | [1] |

| Ethanol | C₂H₅OH | High | Soluble | [1] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Low | Soluble | [1] |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble (Presumed) | ||

| Ketones | Acetone | CH₃COCH₃ | Medium | Soluble (Presumed) | |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Medium | Soluble (Presumed) | |

| Hydrocarbons | Hexane | C₆H₁₄ | Very Low | Soluble/Miscible | [1] |

| Toluene | C₇H₈ | Low | Soluble/Miscible | [1] | |

| Halogenated | Chloroform | CHCl₃ | Low | Soluble | [1] |

| Carbon Tetrachloride | CCl₄ | Very Low | Soluble | [1] |

Note: "Soluble (Presumed)" indicates that while specific quantitative data is not available, based on the principle of "like dissolves like," 1,6-dichlorohexane is expected to be soluble in these solvents.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a liquid analyte, such as 1,6-dichlorohexane, in a liquid solvent.

Method 1: Visual Determination of Miscibility

This method is a straightforward approach to determine if two liquids are miscible in all proportions at a given temperature.

Objective: To qualitatively determine the miscibility of 1,6-dichlorohexane with a selection of organic solvents.

Materials:

-

1,6-Dichlorohexane

-

A selection of organic solvents (e.g., ethanol, hexane, acetone, toluene)

-

Graduated cylinders or volumetric pipettes

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Constant temperature bath

Procedure:

-

Label a series of test tubes for each solvent to be tested.

-

Using a graduated cylinder or pipette, add a specific volume (e.g., 5 mL) of the organic solvent to its corresponding test tube.

-

In a separate graduated cylinder, measure an equal volume (5 mL) of 1,6-dichlorohexane.

-

Carefully add the 1,6-dichlorohexane to the test tube containing the solvent.

-

Stopper the test tube and vortex or shake vigorously for 1-2 minutes.

-

Place the test tube in a constant temperature bath (e.g., 25 °C) and allow it to equilibrate for 15-20 minutes.

-

Visually inspect the mixture for any signs of immiscibility, such as the formation of two distinct layers, cloudiness, or an emulsion.

-

If the solution is clear and homogenous, the two liquids are considered miscible under these conditions.

-

To confirm miscibility across different proportions, the experiment can be repeated with varying ratios of 1,6-dichlorohexane to the solvent (e.g., 1:9, 9:1).

Method 2: Gravimetric Determination of Solubility

This quantitative method determines the mass of a solute that can dissolve in a given mass or volume of a solvent to form a saturated solution.

Objective: To quantitatively determine the solubility of 1,6-dichlorohexane in a specific organic solvent at a set temperature.

Materials:

-

1,6-Dichlorohexane

-

Organic solvent of interest

-

Airtight, sealable flasks or vials

-

Analytical balance

-

Volumetric pipettes

-

Constant temperature shaker bath

-

Gas chromatograph (GC) or other suitable analytical instrument for concentration determination

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known volume or mass of the organic solvent to a sealable flask.

-

In an excess amount, add 1,6-dichlorohexane to the solvent. The excess is crucial to ensure saturation.

-

Seal the flask tightly to prevent evaporation.

-

Place the flask in a constant temperature shaker bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow any undissolved 1,6-dichlorohexane to settle.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the clear, saturated supernatant using a pipette. Avoid disturbing the undissolved layer.

-

Transfer the aliquot to a pre-weighed volumetric flask and record the new total weight to determine the weight of the aliquot.

-

Dilute the aliquot with a suitable solvent to a concentration that is within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated gas chromatograph (or other appropriate instrument) to determine the concentration of 1,6-dichlorohexane.

-

The solubility can then be calculated and expressed in units such as g/100 mL or mol/L.

-

Visualizations

Intermolecular Forces in Dissolution

The solubility of 1,6-dichlorohexane in different solvents is governed by the principle of "like dissolves like," which relates to the similarity of intermolecular forces between the solute and solvent molecules.

Experimental Workflow for Solubility Determination

The following diagram outlines the general steps involved in the experimental determination of solubility using a gravimetric method followed by analytical quantification.

Conclusion

This technical guide provides a foundational understanding of the solubility of 1,6-dichlorohexane in organic solvents. While comprehensive quantitative data remains somewhat limited in publicly available literature, the provided qualitative information and detailed experimental protocols offer a strong basis for researchers and professionals. The principles of intermolecular forces and the described methodologies will enable users to effectively predict and experimentally determine the solubility of 1,6-dichlorohexane in their specific applications, leading to improved process development and scientific outcomes.

References

Spectroscopic Profile of 1,6-Dichlorohexane: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1,6-dichlorohexane, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

1,6-Dichlorohexane (C6H12Cl2) is a colorless to pale yellow liquid with a molecular weight of 155.07 g/mol .[1][2][3] It is characterized by a six-carbon chain with chlorine atoms at the terminal positions. This structure dictates its spectroscopic behavior, which is crucial for its identification and characterization.

Physical Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,6-dichlorohexane, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,6-dichlorohexane is relatively simple due to the molecule's symmetry. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄).[6][7][8]

Table 1: ¹H NMR Data for 1,6-Dichlorohexane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.54 | Triplet | 4H | -CH₂-Cl (C1, C6) |

| ~1.79 | Quintet | 4H | -CH₂-CH₂Cl (C2, C5) |

| ~1.47 | Quintet | 4H | -CH₂-CH₂-CH₂- (C3, C4) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for 1,6-Dichlorohexane

| Chemical Shift (δ) ppm | Assignment |

| ~45.1 | -CH₂-Cl (C1, C6) |

| ~32.5 | -CH₂-CH₂Cl (C2, C5) |

| ~26.5 | -CH₂-CH₂-CH₂- (C3, C4) |

Note: The spectrum was referenced to the solvent signal (CDCl₃ at 77.16 ppm).[9]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of 1,6-dichlorohexane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[10]

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[11]

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for 1,6-Dichlorohexane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940-2860 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (CH₂) |

| 725 | Strong | C-Cl stretching |

| 650 | Strong | C-Cl stretching |

Note: The IR spectrum is typically recorded as a neat liquid film.[13][14]

Experimental Protocol for IR Spectroscopy

For a liquid sample like 1,6-dichlorohexane, the following "neat" sample preparation method is common:[15][16]

-

Place a drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).[17]

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Mount the plates in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[16] A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.[17]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for 1,6-Dichlorohexane (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 154/156/158 | Low | [C₆H₁₂Cl₂]⁺ (Molecular Ion) |

| 119/121 | Moderate | [C₆H₁₂Cl]⁺ |

| 93/95 | High | [C₄H₈Cl]⁺ |

| 69 | Moderate | [C₅H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments (e.g., M+2 peaks).[18][19][20]

Experimental Protocol for Mass Spectrometry

A common method for analyzing volatile compounds like 1,6-dichlorohexane is Gas Chromatography-Mass Spectrometry (GC-MS).[21]

Sample Introduction:

-

A dilute solution of 1,6-dichlorohexane in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

GC Separation:

-

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

MS Analysis:

-

As 1,6-dichlorohexane elutes from the GC column, it enters the mass spectrometer.

-

Ionization: Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to ionize and fragment.[22]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and a mass spectrum is generated.

Data Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1,6-dichlorohexane.

Caption: Workflow for the spectroscopic analysis of 1,6-dichlorohexane.

Mass Spectrometry Fragmentation Pathway

The fragmentation of 1,6-dichlorohexane in an electron ionization mass spectrometer can be visualized as follows.

Caption: Proposed fragmentation pathway of 1,6-dichlorohexane in EI-MS.

References

- 1. 1,6-Dichlorohexane | C6H12Cl2 | CID 16551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Dichlorohexane, 98% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Hexane, 1,6-dichloro- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. 1,6-Dichlorohexane | 2163-00-0 [chemicalbook.com]

- 6. 1,6-Dichlorohexane(2163-00-0) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 1,6-Dichlorohexane(2163-00-0) 13C NMR [m.chemicalbook.com]

- 10. web.mit.edu [web.mit.edu]

- 11. rsc.org [rsc.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. Hexane, 1,6-dichloro- [webbook.nist.gov]

- 14. 1,6-Dichlorohexane(2163-00-0) IR Spectrum [chemicalbook.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. ursinus.edu [ursinus.edu]

- 17. homework.study.com [homework.study.com]

- 18. Hexane, 1,6-dichloro- [webbook.nist.gov]

- 19. 1,6-Dichlorohexane(2163-00-0) MS spectrum [chemicalbook.com]

- 20. youtube.com [youtube.com]

- 21. benchchem.com [benchchem.com]

- 22. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Navigating the Risks: A Technical Guide to the Safe Handling of 1,6-Dichlorohexane in Laboratory Settings

For Immediate Distribution

This in-depth technical guide provides essential health and safety information for researchers, scientists, and drug development professionals working with 1,6-dichlorohexane. Due to its classification as a combustible liquid and an irritant to the eyes, skin, and respiratory system, stringent adherence to safety protocols is paramount to mitigate risks in the laboratory. This document outlines the substance's key hazards, provides detailed handling procedures, and offers guidance on emergency response.

Understanding the Hazard Profile of 1,6-Dichlorohexane

1,6-Dichlorohexane (CAS No. 2163-00-0) is a colorless liquid that presents several health and safety concerns. While comprehensive toxicological data is not fully available, it is known to cause irritation upon contact with the eyes, skin, and respiratory tract.[1] Ingestion can lead to gastrointestinal irritation, accompanied by nausea, vomiting, and diarrhea.[1] Although no specific occupational exposure limits have been established by OSHA, NIOSH, or ACGIH, it is crucial to handle this chemical with care to minimize exposure.[2]

Physicochemical and Toxicological Data Summary

A clear understanding of the quantitative data associated with 1,6-dichlorohexane is fundamental to a thorough risk assessment. The following tables summarize its key physicochemical properties and available toxicity data.

| Property | Value | Source |

| Molecular Formula | C6H12Cl2 | PubChem |

| Molecular Weight | 155.07 g/mol | PubChem |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 203-205 °C | ECHEMI |

| Flash Point | 77 °C (170.6 °F) | [1] |

| Density | 1.068 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.113 hPa at 20 °C | ECHEMI |

| Water Solubility | Insoluble | [3] |

| Toxicity Data | Value | Species | Route | Source |

| LD50 (Oral) | ~2675 mg/kg | Rat | Oral | ECHEMI |

| LD50 (Dermal) | >2000 mg/kg | Rat | Dermal | ECHEMI |

Engineering Controls and Personal Protective Equipment (PPE)

To ensure a safe laboratory environment, a combination of engineering controls and appropriate personal protective equipment is essential when handling 1,6-dichlorohexane.

Engineering Controls

All work with 1,6-dichlorohexane should be conducted in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[1][2] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for laboratory personnel.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin irritation. Note: Specific breakthrough time data for 1,6-dichlorohexane is not available. Selection should be based on resistance to chlorinated solvents and site-specific risk assessment. Gloves should be changed immediately upon contamination. |

| Body Protection | A laboratory coat or other protective clothing. | To prevent skin contact. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge. | To be used if engineering controls are insufficient to maintain low airborne concentrations or if irritation is experienced. |

Experimental Protocols for Safety and Handling

The following protocols are designed to provide a framework for the safe handling and risk assessment of 1,6-dichlorohexane in a laboratory setting.

Protocol for Laboratory Risk Assessment

This protocol outlines a systematic approach to evaluating the risks associated with handling 1,6-dichlorohexane.

References

An In-depth Technical Guide to the Thermal Stability of 1,6-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 1,6-dichlorohexane. Due to a lack of specific publicly available experimental data on the thermal decomposition of 1,6-dichlorohexane, this document focuses on its known physical properties, general protocols for thermal analysis, and plausible decomposition pathways based on the behavior of similar chlorinated alkanes.

Physicochemical Properties of 1,6-Dichlorohexane

A summary of the key physical and chemical properties of 1,6-dichlorohexane is presented in Table 1. These parameters are crucial for understanding the compound's behavior under various experimental and processing conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |

| Molecular Weight | 155.06 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 204-208 °C (at 760 mmHg) | [3][4] |

| 87-90 °C (at 15 mmHg) | [3] | |

| Melting Point | -13 °C | [4] |

| Flash Point | 73.9 - 77 °C (closed cup) | [3] |

| Density | 1.068 g/mL at 25 °C | [3] |

| Solubility in Water | Insoluble | [4] |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide | [1][4] |

| Incompatible Materials | Strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides. | [1][4] |

Experimental Protocols for Thermal Stability Assessment

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[5][6]

Objective: To determine the onset temperature of decomposition and the mass loss profile of 1,6-dichlorohexane.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Experimental Procedure:

-

Sample Preparation: A small sample of 1,6-dichlorohexane (typically 5-10 mg) is carefully weighed and placed into an appropriate TGA pan (e.g., alumina or platinum).[7] Given its volatility, a sealed pan with a pinhole lid may be necessary to control evaporation at lower temperatures.

-

Instrument Setup:

-

The TGA furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[8]

-

The instrument is tared to zero with an empty pan.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

The initial temperature of mass loss, indicating the onset of evaporation or decomposition.

-

The temperature at which the maximum rate of mass loss occurs (from the derivative of the TGA curve).

-

The residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting, boiling, and decomposition.[9]

Objective: To determine the boiling point and to detect any endothermic or exothermic events associated with the decomposition of 1,6-dichlorohexane.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.

Experimental Procedure:

-

Sample Preparation: A small, precisely weighed sample of 1,6-dichlorohexane (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.[9] To study boiling and decomposition, a pinhole lid is used to allow for controlled vapor escape.[10]

-

Instrument Setup:

-

An empty, hermetically sealed pan is used as a reference.

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.[9]

-

-

Thermal Program:

-

The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected decomposition point (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).[10]

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

A sharp endotherm corresponding to the boiling point.

-

Any subsequent endothermic or exothermic peaks that may indicate decomposition. The onset temperature of these peaks provides information on the thermal stability.

-

Potential Thermal Decomposition Pathways

In the absence of specific studies on 1,6-dichlorohexane, the decomposition pathways can be inferred from the behavior of other long-chain chlorinated alkanes. The primary decomposition route is likely to be dehydrochlorination, a common reaction for haloalkanes at elevated temperatures.

Upon heating, 1,6-dichlorohexane is expected to undergo a series of reactions, including:

-

Initial Dehydrochlorination: The elimination of hydrogen chloride (HCl) to form a chloroalkene. This reaction can occur at either end of the molecule.

-

Secondary Dehydrochlorination: The resulting chloroalkene can undergo further dehydrochlorination to form a diene.

-

Cyclization: Intramolecular reactions could potentially lead to the formation of cyclic compounds, although this is generally less favored for a six-carbon chain compared to shorter chains.

-

C-C Bond Cleavage: At higher temperatures, fragmentation of the carbon skeleton can occur, leading to the formation of smaller volatile hydrocarbons.

-

Combustion Products: In the presence of oxygen, combustion will produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[1][4]

The analysis of the final decomposition products can be carried out using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which involves thermally decomposing the sample and then separating and identifying the fragments.[11][12][13]

Visualizations

The following diagrams illustrate the logical workflow for thermal stability assessment and a plausible decomposition pathway for 1,6-dichlorohexane.

Caption: A logical workflow for assessing the thermal stability of a chemical compound.

Caption: A plausible thermal decomposition pathway for 1,6-dichlorohexane.

Conclusion

While 1,6-dichlorohexane is a stable compound under standard conditions, it is expected to decompose at elevated temperatures, primarily through dehydrochlorination, to produce hydrogen chloride and various hydrocarbon products. In the presence of oxygen, it can also form carbon monoxide. For precise determination of its thermal stability limits and decomposition kinetics, experimental analysis using TGA and DSC, as outlined in this guide, is essential. Further investigation using techniques such as Py-GC-MS would provide a detailed profile of its decomposition products. This information is critical for ensuring its safe handling and use in research, development, and manufacturing processes.

References

- 1. 1,6-Dichlorohexane | C6H12Cl2 | CID 16551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 1,6-dichloro- [webbook.nist.gov]

- 3. 1,6-二氯己烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,6-Dichlorohexane | 2163-00-0 [chemicalbook.com]

- 5. etamu.edu [etamu.edu]

- 6. tainstruments.com [tainstruments.com]

- 7. epfl.ch [epfl.ch]

- 8. tainstruments.com [tainstruments.com]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. tainstruments.com [tainstruments.com]

- 11. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. Pyrolysis-Gas Chromatography-Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

An In-depth Technical Guide to 1,6-Dichlorohexane as a Bifunctional Electrophile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dichlorohexane is a versatile bifunctional electrophile widely employed in organic synthesis. Its linear six-carbon chain terminating in two reactive chlorine atoms allows for a variety of chemical transformations, including nucleophilic substitutions and cyclization reactions. This technical guide provides a comprehensive overview of the properties, synthesis, and key reactions of 1,6-dichlorohexane, with a focus on its applications in the construction of heterocyclic compounds and its emerging role as a linker in drug conjugates. Detailed experimental protocols, quantitative data, and spectroscopic information for key reactions are presented to facilitate its practical application in research and development.

Introduction

1,6-Dichlorohexane (C₆H₁₂Cl₂) is a colorless liquid that serves as a valuable building block in chemical synthesis.[1] Its bifunctional nature, characterized by two primary alkyl chloride groups, enables it to react with a wide range of nucleophiles at both ends of the carbon chain. This reactivity makes it an ideal precursor for the synthesis of linear, symmetrical intermediates and for the construction of seven-membered heterocyclic rings such as azepanes, thiepanes, and oxepanes. Furthermore, its defined chain length and reactive termini make it a suitable candidate for use as a chemical crosslinker and as a linker in the development of drug conjugates.[2][3]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 1,6-dichlorohexane is provided in the tables below.

Table 1: Physicochemical Properties of 1,6-Dichlorohexane

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂Cl₂ | [4] |

| Molecular Weight | 155.07 g/mol | [4] |

| CAS Number | 2163-00-0 | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 204 °C | [5] |

| Density | 1.068 g/mL at 25 °C | [6] |

| Refractive Index | 1.457 at 20 °C | [6] |

| Solubility | Insoluble in water | [4] |

Table 2: Safety and Hazard Information for 1,6-Dichlorohexane

| Hazard | Description | Reference(s) |

| GHS Pictograms | Health hazard, Irritant, Environmental hazard | [4] |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [4] |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| Incompatibility | Strong oxidizing and reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides. | [2] |

Synthesis of 1,6-Dichlorohexane

1,6-Dichlorohexane is typically synthesized from 1,6-hexanediol. A common method involves the reaction of 1,6-hexanediol with hydrogen chloride gas in the presence of a catalyst.

Experimental Protocol: Synthesis from 1,6-Hexanediol

This protocol describes the synthesis of 1,6-dichlorohexane from 1,6-hexanediol using hydrogen chloride gas.[7]

Reaction Scheme:

Caption: Synthesis of 1,6-dichlorohexane from 1,6-hexanediol.

Materials:

-

1,6-hexanediol (500 g)

-

Ammonium chloride (5 g)

-

Water (400 g)

-

Hydrogen chloride (HCl) gas

-

1000 mL reaction flask with oil-water separator and condenser

Procedure:

-

To a 1000 mL reaction flask equipped with an oil-water separator and a condenser, add 400 g of water, 5 g of ammonium chloride, and 500 g of 1,6-hexanediol.

-

Stir the mixture and heat to 50 °C.

-

Begin bubbling HCl gas through the reaction mixture. Continue the flow of HCl gas as the clear solution turns milky white.

-

Increase the reaction temperature to 110 °C to initiate reflux and liquid separation.

-

Continue the reflux for 3 hours. The molar ratio of 1,6-hexanediol to HCl gas should be approximately 1:2.5.

-

During the reaction, the upper oil layer, which is 1,6-dichlorohexane, is separated and collected from the oil-water separator. The lower aqueous phase is returned to the reaction flask.

Quantitative Data:

Reactions of 1,6-Dichlorohexane as a Bifunctional Electrophile

The two primary chloride groups of 1,6-dichlorohexane are susceptible to nucleophilic attack, allowing for the formation of a variety of linear and cyclic compounds.

Reaction with Amines: Synthesis of Azepanes